molecular formula C19H18N2O2S B11366267 1-(4-Methoxyphenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

1-(4-Methoxyphenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11366267
M. Wt: 338.4 g/mol
InChI Key: TUQMILXEGONWFP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is an organic compound that features a urea core substituted with a methoxyphenyl group, a phenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea typically involves the reaction of 4-methoxyaniline with phenyl isocyanate to form the corresponding urea derivative. The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride. The reaction conditions generally involve the use of a base such as triethylamine in an organic solvent like dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1,3,4-Oxadiazole derivatives

Uniqueness

3-(4-Methoxyphenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is unique due to the combination of its urea core with a methoxyphenyl group, a phenyl group, and a thiophen-2-ylmethyl group. This specific structure imparts unique chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C19H18N2O2S/c1-23-17-11-9-16(10-12-17)21(14-18-8-5-13-24-18)19(22)20-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,22)

InChI Key

TUQMILXEGONWFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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